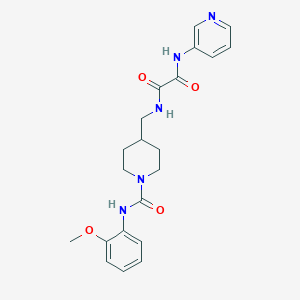

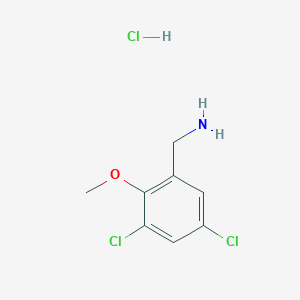

![molecular formula C14H15N3O3 B2889242 4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 178324-01-1](/img/structure/B2889242.png)

4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(4-Methoxy-phenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid” is a complex organic molecule. It contains a pyridinecarboxylic acid group, which is a monocarboxylic derivative of pyridine . The molecule also contains a methoxyphenyl group and an imidazopyridine group, which is a fused ring system containing an imidazole ring and a pyridine ring.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The pyridinecarboxylic acid group would contribute to the polarity of the molecule, while the methoxyphenyl and imidazopyridine groups would contribute to its aromaticity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions such as protodeboronation . This reaction involves the removal of a boron group from the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridinecarboxylic acids, for example, are known to have a molecular weight of 123.11 g/mol and the chemical formula C6H5NO2 .Aplicaciones Científicas De Investigación

Neuropharmacology

This compound can serve as a precursor for the synthesis of molecules that interact with neuronal nicotinic acetylcholine receptors . These receptors are crucial for signal transmission in the nervous system and are a target for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Synthetic Chemistry

The compound’s structure allows for stereocontrolled synthesis, which is essential in creating specific enantiomers of a drug . This is particularly important in pharmaceuticals, where the efficacy and safety of a medication can depend on its chirality.

Medicinal Chemistry

Due to its imidazo[4,5-c]pyridine core, the compound can be used to develop new pharmacologically active molecules. This core is present in molecules that have shown activity against various targets, including inflammation and cancer .

Catalysis

The methoxyphenyl group can be used in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules, including polymers and natural products .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups. This process, known as phosphorylation, can activate or deactivate many protein targets, ultimately leading to changes in cell behavior.

Mode of Action

It’s known that similar compounds can influence the activity of their targets through various mechanisms, such as inhibiting enzyme activity . The compound may bind to its target, altering its shape or function, and thus influencing the biochemical pathways in which the target is involved.

Biochemical Pathways

Given that similar compounds have been found to inhibit kinases , it’s likely that this compound could influence pathways involving protein phosphorylation. This could have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis.

Result of Action

The inhibition of kinases by similar compounds can lead to a variety of cellular responses, depending on the specific kinase and pathway involved . For example, it could lead to the inhibition of cell growth or induction of cell death in certain cancer cells.

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-20-9-4-2-8(3-5-9)12-13-10(15-7-16-13)6-11(17-12)14(18)19/h2-5,7,11-12,17H,6H2,1H3,(H,15,16)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPSNQLRSLWTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

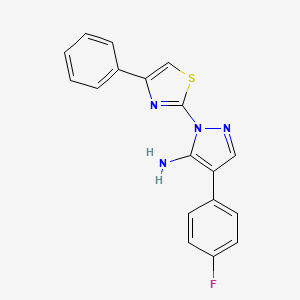

![2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2889163.png)

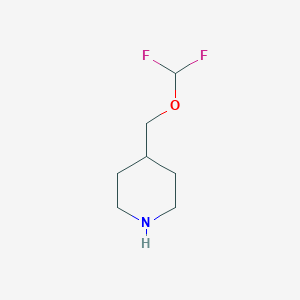

![4-(8-((3-Chloro-4-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2889164.png)

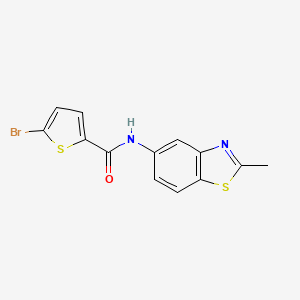

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2889165.png)

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2889168.png)

![1-(4-ethoxyphenyl)-5-methyl-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2889171.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889173.png)

![Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate](/img/structure/B2889174.png)

![methyl 3-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2889175.png)